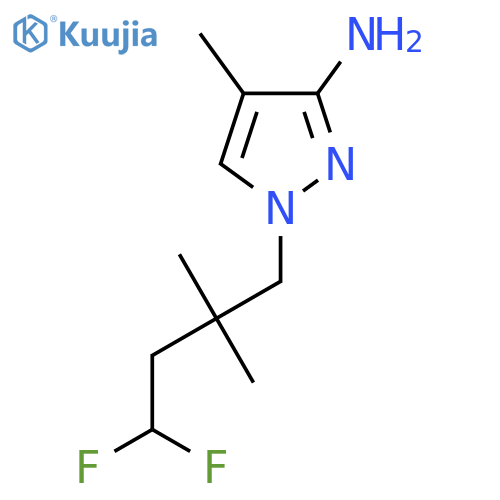

Cas no 2021567-78-0 (1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine)

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 2021567-78-0

- EN300-1111770

- 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine

-

- インチ: 1S/C10H17F2N3/c1-7-5-15(14-9(7)13)6-10(2,3)4-8(11)12/h5,8H,4,6H2,1-3H3,(H2,13,14)

- InChIKey: HLBOYTUEXKOWLG-UHFFFAOYSA-N

- SMILES: FC(CC(C)(C)CN1C=C(C)C(N)=N1)F

計算された属性

- 精确分子量: 217.13905388g/mol

- 同位素质量: 217.13905388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 4

- 複雑さ: 209

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 43.8Ų

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1111770-0.1g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1111770-5.0g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1111770-1g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 1g |

$1200.0 | 2023-10-27 | |

| Enamine | EN300-1111770-10g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 10g |

$5159.0 | 2023-10-27 | |

| Enamine | EN300-1111770-0.25g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 0.25g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1111770-0.5g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 0.5g |

$1152.0 | 2023-10-27 | |

| Enamine | EN300-1111770-10.0g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1111770-0.05g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1111770-1.0g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 1g |

$1500.0 | 2023-06-10 | ||

| Enamine | EN300-1111770-2.5g |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine |

2021567-78-0 | 95% | 2.5g |

$2351.0 | 2023-10-27 |

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2021567-78-0 and Product Name: 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine

The compound identified by the CAS number 2021567-78-0 and the product name 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. Pyrazole derivatives are well-known for their role in drug discovery, particularly in the development of antiviral, antibacterial, and anti-inflammatory agents.

One of the most striking features of this compound is its structural complexity, which includes a 4,4-difluoro-2,2-dimethylbutyl side chain attached to the pyrazole ring. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic properties of a molecule. In particular, fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity. These attributes make fluorinated compounds highly desirable in drug development.

The 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine structure has been extensively studied for its potential pharmacological effects. Recent research has highlighted its promising activity as an inhibitor of certain enzymes involved in inflammatory pathways. Specifically, studies have indicated that this compound may interfere with the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain. By modulating COX enzyme activity, this compound could offer a novel approach to treating inflammatory disorders.

Moreover, the methyl group at the 4-position of the pyrazole ring contributes to the overall stability and bioavailability of the molecule. Methyl substitutions are commonly employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The combination of these structural features makes 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine a compelling candidate for further investigation.

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various inflammatory markers. For instance, research has shown that it can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in macrophage cell lines. These findings suggest that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary experiments have indicated that it may possess antioxidant properties, further enhancing its appeal as a therapeutic agent.

The fluorinated side chain is particularly interesting from a structural perspective. Fluorine atoms can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking interactions. This versatility allows fluorinated compounds to exhibit high binding affinity and selectivity towards specific enzymes or receptors. The 1-(4,4-difluoro-2,2-dimethylbutyl) moiety in this compound likely contributes to its ability to interact effectively with biological targets while maintaining structural integrity under physiological conditions.

Recent advancements in computational chemistry have enabled more accurate predictions of drug-like properties using molecular modeling techniques. These methods have been applied to 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine, providing insights into its binding mode and interaction with potential targets. Such simulations have helped refine the structure to optimize its pharmacological activity while minimizing off-target effects.

Another area of interest is the synthesis of this compound. The preparation of complex fluorinated pyrazole derivatives often presents challenges due to the sensitivity of fluorine-containing intermediates. However, recent developments in synthetic methodologies have made it possible to construct these molecules with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing fluorine atoms into complex organic frameworks.

The potential therapeutic applications of 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine extend beyond inflammation management. Preliminary data suggest that it may also exhibit antiviral properties by inhibiting certain viral enzymes involved in replication. This dual functionality makes it an attractive candidate for developing combination therapies that address multiple disease mechanisms simultaneously.

As research continues, further exploration into the pharmacological profile of this compound will be essential。 Investigating its mechanism of action, optimizing its chemical structure, and evaluating its safety profile will be key steps toward realizing its full therapeutic potential。 Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in translating these promising findings into clinical applications.

In conclusion, 1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities。 Its unique combination of structural features, including fluorine substitution and methyl groups, positions it as a valuable tool for further drug development。 With continued research, this compound has the potential to contribute to novel treatments for a wide range of diseases, particularly those involving inflammation and viral infections.

2021567-78-0 (1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine) Related Products

- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

- 114438-75-4((2R)-2-bromo-Butanoic acid methyl ester)

- 2229291-63-6(3-4-(dimethylcarbamoyl)phenyl-2-methylpropanoic acid)

- 2877671-48-0(8-cyclopentyl-2-(4-methanesulfonyl-1,4-diazepan-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one)

- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)

- 2227710-94-1(methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)

- 637747-33-2(7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(4-methylpiperazin-1-yl)methyl-4H-chromen-4-one)

- 845781-05-7(3,5-Dichloro-3',4'-difluorobenzophenone)

- 151856-34-7(1-(2,4-Difluorophenyl)-2-methylpropan-1-one)

- 2229585-90-2(3-methyl-3-(1-methyl-1H-indazol-3-yl)butan-1-amine)